molecular formula C20H27N3O5 B12452822 (1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid

(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid

Cat. No.: B12452822
M. Wt: 389.4 g/mol
InChI Key: ASDLHMFHTFFBIH-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with a unique structure It features a cyclohexane ring substituted with a carboxylic acid group and a hydrazinylcarbonyl group, which is further connected to a 2,4-dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps. One common approach is the condensation reaction between a cyclohexanecarboxylic acid derivative and a hydrazine derivative, followed by the introduction of the 2,4-dimethylphenylamino group through an amide bond formation. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,2S)-2-[(2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid stands out due to its specific structural features and functional groups

Properties

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

(1R,2S)-2-[[[4-(2,4-dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H27N3O5/c1-12-7-8-16(13(2)11-12)21-17(24)9-10-18(25)22-23-19(26)14-5-3-4-6-15(14)20(27)28/h7-8,11,14-15H,3-6,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)/t14-,15+/m0/s1

InChI Key

ASDLHMFHTFFBIH-LSDHHAIUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)[C@H]2CCCC[C@H]2C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2CCCCC2C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.